AChE Inhibition Potency: 6-Methyl Thiouracil vs. Non-Methylated Analog
In a direct in vitro enzymatic assay, 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one (Compound 7 in the study) inhibited acetylcholinesterase (AChE) with an IC50 of 12.4 ± 1.8 μM. The directly comparable non-methylated analog, 4-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-2-one (Compound 6), showed substantially weaker inhibition with an IC50 of 41.2 ± 5.1 μM [1]. This represents a 3.3-fold increase in potency conferred by the C6-methyl group. Molecular docking revealed that the methyl group fills a small hydrophobic pocket near the catalytic triad, improving the docking score from -7.1 kcal/mol (Compound 6) to -8.4 kcal/mol (Compound 7) [1].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.4 ± 1.8 μM (Compound 7, C6-methylated) |
| Comparator Or Baseline | IC50 = 41.2 ± 5.1 μM (Compound 6, non-methylated analog, CAS 6299-23-6) |
| Quantified Difference | 3.3-fold greater potency (lower IC50) |
| Conditions | In vitro, purified human erythrocyte AChE, Ellman's method, pH 8.0, 25°C |
Why This Matters
For laboratories screening AChE inhibitors for Alzheimer's research, the methylated derivative offers a significantly better starting potency, making it a more efficient template for lead optimization.
- [1] Alım, Z., et al. (2026). 'Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors.' Naunyn-Schmiedeberg's Arch. Pharmacol. View Source
